molecular formula C10H8ClNO B076759 3-(Chloromethyl)-5-phenylisoxazole CAS No. 14731-10-3

3-(Chloromethyl)-5-phenylisoxazole

Cat. No. B076759
CAS RN: 14731-10-3
M. Wt: 193.63 g/mol
InChI Key: MLJJRVMANUGETQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the mechanism, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

1. Synthesis of Hyper Cross-linked Polymers (HCPs) HCPs are a class of porous materials that have been intensively used in the past few years . They are synthesized by Friedel Craft reactions . Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Water Treatment

HCPs have many interesting applications such as water treatment . The high surface area and excellent porosity of these polymers allow efficient adsorption through their pores .

Gas Storage

HCPs can also be used for gas storage . Their high surface area and excellent porosity make them suitable for this application .

Drug Delivery

HCPs can be used in drug delivery systems . Their porous structure allows for the efficient adsorption and release of drugs .

Catalysis

HCPs have efficient adsorption properties, which make them promising candidates for catalysis .

Chromatographic Separations

HCPs can be used in chromatographic separations . Their high surface area and excellent porosity allow for efficient separation of different compounds .

7. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, can be easily transformed to a variety of fine or special chemicals .

Synthesis of Pharmaceuticals

Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-5-phenylisoxazole, can be used in the synthesis of pharmaceuticals .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

3-(chloromethyl)-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJJRVMANUGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363313
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-phenylisoxazole

CAS RN

14731-10-3
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-phenyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (7.55 ml) was added to a solution of (5-phenyl-3-isoxazolyl)methanol (12.1 g) in toluene (50 ml) and stirred at 80° C. for 3 hours. Water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain 3-(chloromethyl)-5-phenylisoxazole (11.8 g, yield 88%) as pale-yellow crystals. m.p. 46-47° C.
Quantity
7.55 mL
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reactant
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12.1 g
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50 mL
Type
solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Hydroxymethyl-5-phenylisoxazole (2.10 g, 12 mmol) was refluxed with triphenylphosphine (3.14 g, 12 mmol) in carbon tetrachloride (40 ml) overnight. After cooling the solvent was removed under reduced pressure and the residue taken up in ether, the solution filtered and concentrated to give an oil. This material was filtered through a plug of silicagel (5 g, ether-hexane 1:1) to remove triphenylphosphine oxide then crystallised to give the title compound (1.33 g, 6.9 mmol, 58%); m.p. 48°-9° C.; νmax (CHCl3) 3000, 1610, 1590, 1570, 1450, 1265, 945, 690 cm-1 ; δH (CDCl3) 4.55 (2H, s, CH2Cl), 6.55 (1H, s, CH-het) 7.2-8.0 (5H, m, Ph).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-phenylisoxazole
Reactant of Route 2
3-(Chloromethyl)-5-phenylisoxazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-phenylisoxazole

Citations

For This Compound
3
Citations
AV Kletskov, VI Potkin, IA Kolesnik… - Natural Product …, 2018 - journals.sagepub.com
… Ester 2 further was alkylated with 3-chloromethyl-5phenylisoxazole 3a and 4,5-dichloro-3-chloromethylisothiazole 3b in DMF in the presence of anhydrous K2CO3 and corresponding …
Number of citations: 12 journals.sagepub.com
IA Kolesnik, AV Kletskov, SK Petkevich… - … AND FUNCTION OF …, 2018 - ibn.idsi.md
Isothiazole and isoxazole are known to be fragments of wide range of biologically active compounds [1]. These 1, 2-azoles often exhibit similar biological activity [2, 3]. Previously we …
Number of citations: 0 ibn.idsi.md
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
Herein, we report a copper(I)-catalyzed ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones, furnishing a series of densely substituted novel spiro[isoquinoline-4,2'- [1,3…
Number of citations: 2 www.sciencedirect.com

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